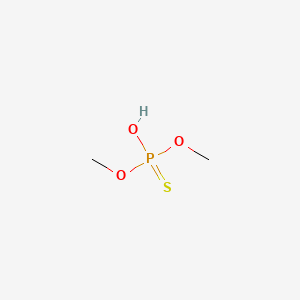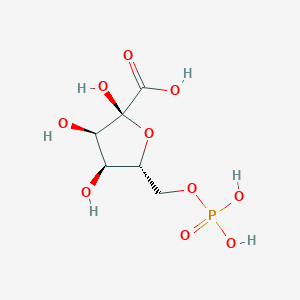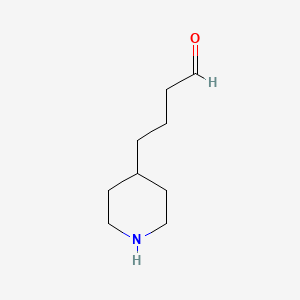
4-Piperidin-4-ylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-PIPERIDIN-4-YLBUTANAL can be achieved through several routes. One common method involves the reaction of piperidine with butanal under specific conditions to form the desired product . Industrial production methods often utilize multi-component reactions and catalytic processes to enhance yield and efficiency . For instance, phenylsilane can be used to promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst .
Chemical Reactions Analysis
4-PIPERIDIN-4-YLBUTANAL undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
4-PIPERIDIN-4-YLBUTANAL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-PIPERIDIN-4-YLBUTANAL involves its interaction with specific molecular targets and pathways. For example, it has been shown to interact with enzymes such as trypsin-1 and tryptase beta-2 in humans . These interactions can modulate various biological processes, making it a valuable compound in drug development and other applications .
Comparison with Similar Compounds
4-PIPERIDIN-4-YLBUTANAL can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in drug synthesis.
Piperidin-4-ol: Known for its use in the synthesis of HIV treatment compounds.
Piperidin-4-one: Utilized in the synthesis of various pharmaceuticals. The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications compared to other piperidine derivatives.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
4-piperidin-4-ylbutanal |
InChI |
InChI=1S/C9H17NO/c11-8-2-1-3-9-4-6-10-7-5-9/h8-10H,1-7H2 |
InChI Key |
HADYAKDSDIXWOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[1'-(3-Phenylacryloyl)spiro[1-benzofuran-3,4'-piperidin]-5-yl]methanamine](/img/structure/B10758821.png)
![4-[(7-Oxo-7h-thiazolo[5,4-e]indol-8-ylmethyl)-amino]-n-pyridin-2-yl-benzenesulfonamide](/img/structure/B10758824.png)
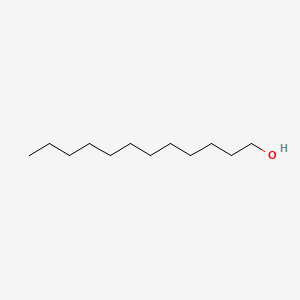
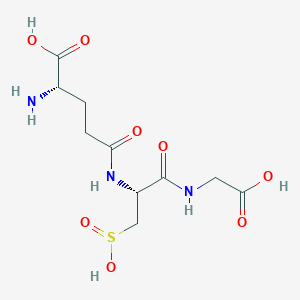
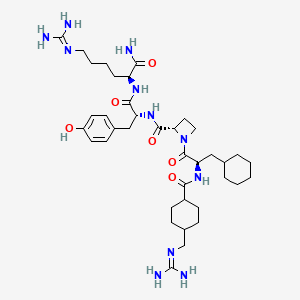
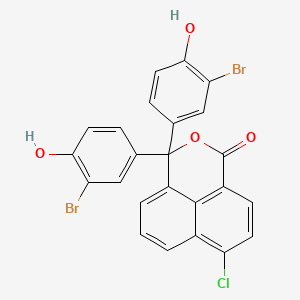
![N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-EN-1-amine](/img/structure/B10758869.png)
